molecular formula C15H23ClN2O2 B1441432 2-(4-Ethylphenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride CAS No. 1334147-49-7

2-(4-Ethylphenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride

Cat. No.: B1441432
CAS No.: 1334147-49-7
M. Wt: 298.81 g/mol
InChI Key: ITBPHQCURWBSLE-UHFFFAOYSA-N
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Description

2-(4-Ethylphenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethylphenoxy group and a piperazinyl group attached to a propanone backbone. The hydrochloride form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethylphenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride typically involves the following steps:

    Formation of the Ethylphenoxy Intermediate: The initial step involves the reaction of 4-ethylphenol with an appropriate halogenated compound (e.g., bromoethane) under basic conditions to form 4-ethylphenoxy.

    Attachment of the Piperazinyl Group: The 4-ethylphenoxy intermediate is then reacted with 1-chloropropan-2-one in the presence of a base to form 2-(4-ethylphenoxy)-1-propanone.

    Formation of the Final Compound: The final step involves the reaction of 2-(4-ethylphenoxy)-1-propanone with piperazine under acidic conditions to form 2-(4-ethylphenoxy)-1-(piperazin-1-yl)propan-1-one, which is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethylphenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazinyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted piperazinyl derivatives.

Scientific Research Applications

2-(4-Ethylphenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study receptor-ligand interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Ethylphenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylphenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride
  • 2-(4-Isopropylphenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride
  • 2-(4-Butylphenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride

Uniqueness

2-(4-Ethylphenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride is unique due to the presence of the ethyl group on the phenoxy ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity, selectivity, and overall efficacy compared to similar compounds.

Properties

IUPAC Name

2-(4-ethylphenoxy)-1-piperazin-1-ylpropan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2.ClH/c1-3-13-4-6-14(7-5-13)19-12(2)15(18)17-10-8-16-9-11-17;/h4-7,12,16H,3,8-11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITBPHQCURWBSLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OC(C)C(=O)N2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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